molecular formula C14H24BrNO2Si B2769596 5-溴-2-(2-{[2-(三甲基硅基)乙氧基]甲氧基丙基}吡啶-2-基) CAS No. 552287-64-6

5-溴-2-(2-{[2-(三甲基硅基)乙氧基]甲氧基丙基}吡啶-2-基)

货号: B2769596
CAS 编号: 552287-64-6
分子量: 346.34
InChI 键: QRORWWGRTFDWEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine is a chemical compound with the CAS Number: 552287-64-6 . It has a molecular weight of 346.34 and its IUPAC name is 5-bromo-2-(2-((2-(trimethylsilyl)ethoxy)methoxy)propan-2-yl)pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24BrNO2Si/c1-14(2,13-7-6-12(15)10-16-13)18-11-17-8-9-19(3,4)5/h6-7,10H,8-9,11H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.

科学研究应用

三甲基甲硅烷基取代吡啶的合成

5-甲基-2-三甲基甲硅烷基吡啶及其衍生物通过格氏反应合成,重点介绍了该化合物在结构表征吡啶中的作用。这项研究强调了此类化合物在杂环化合物的合成和分子表征中的重要性,表明显着弯曲朝向氮杂原子,表明杂芳烃骨架的内在性质而不是外围配位(Riedmiller 等,1999)

嘧啶衍生物的抗病毒活性

对5-取代-2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶的研究揭示了这些化合物的合成和抗病毒活性的评估。这些研究有助于理解药物化学中的构效关系,特别是在抗逆转录病毒药物的开发中。研究结果突出了对逆转录病毒的特定抑制活性,提供了嘧啶衍生物潜在治疗应用的见解(Hocková 等,2003)

钯配合物作为催化剂

对(亚氨基)吡啶钯(II)配合物(包括衍生自带有溴取代基的吡啶配体的配合物)的研究探索了它们作为乙烯二聚反应中选择性催化剂的应用。这项研究说明了该化合物在催化中的作用,特别是在为工业化学过程开发高效和选择性催化剂体系中(Nyamato 等,2015)

新型甲硅烷基杂环合成

通过涉及溴(甲氧基)甲基三甲基硅烷的反应创建2-三甲基甲硅烷基取代的五元杂环是另一个应用领域。这项研究概述了获得一类新型甲硅烷基杂环的方法,扩大了合成有机化学家在新型材料和分子设计和合成中的工具包(Degl'innocenti 等,2006)

安全和危害

The Material Safety Data Sheet (MSDS) for this compound can be found online . It provides information about the potential hazards of the compound and how to handle it safely.

属性

IUPAC Name

2-[2-(5-bromopyridin-2-yl)propan-2-yloxymethoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BrNO2Si/c1-14(2,13-7-6-12(15)10-16-13)18-11-17-8-9-19(3,4)5/h6-7,10H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRORWWGRTFDWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)Br)OCOCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-(1-hydroxy-1-methylethyl)pyridine from Step 1 (14 mmol) in methylene chloride (50 mL) at 0° C. was added N,N-diisopropylethylamine (37.3 mmol) and 2-(trimethylsilyl)ethoxymethyl chloride (15.3 mmol). The resulting mixture was stirred at room temperature for 18 hours, then refluxed for 24 hours. After cooling to room temperature the mixture was quenched with saturated aqueous ammonium chloride solution and partitioned between methylene chloride and water. The crude product from the organic phase was chromatographed on silica gel eluting with 6% ethyl acetate in hexane to afford the 5-bromo-2-(1-methyl-1-{[2-(trimethylsilyl)ethoxy]methoxy}ethyl)pyridine compound.
Quantity
14 mmol
Type
reactant
Reaction Step One
Quantity
37.3 mmol
Type
reactant
Reaction Step One
Quantity
15.3 mmol
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。